(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide is a synthetic compound that falls under the category of acrylamide derivatives. These compounds are notable for their applications in various fields, particularly in organic synthesis and polymer chemistry. The specific structure of this compound includes a furan ring and a morpholine moiety, which contribute to its unique properties and potential applications.
This compound has been discussed in various scientific literature and patents, particularly focusing on its synthesis and applications in organic chemistry. Notably, methods for synthesizing acrylamide derivatives have been explored extensively, highlighting the versatility of these compounds in chemical reactions and material science .
The compound is classified as an acrylamide derivative, which is characterized by the presence of an acrylamide functional group. Acrylamides are known for their ability to undergo polymerization, leading to the formation of polyacrylamides, which are widely used in biochemistry and materials science .
The synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide can be achieved through several methods, primarily involving the reaction of acryloyl chloride with morpholine derivatives. The general approach involves:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. For example, maintaining a pH around neutral during the reaction helps prevent side reactions that could lower yield .
The molecular formula of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide can be represented as:
The structure features:
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into functional groups and molecular interactions .
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide can participate in various chemical reactions typical of acrylamides:
The polymerization process involves generating free radicals that initiate the chain reaction necessary for forming polyacrylamides. Control over reaction conditions is crucial to achieving desired molecular weights and properties in the resulting polymers .
The mechanism by which (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide exerts its effects largely depends on its ability to polymerize or react with other nucleophiles:
The efficiency of these processes can be influenced by factors such as temperature, concentration of initiators, and presence of solvents.
The physical properties of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide include:
Chemical properties include:
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-y)acrylamide has several potential applications:
Bruton's Tyrosine Kinase (BTK) is a cytoplasmic non-receptor tyrosine kinase essential for B-cell receptor signaling, making it a high-value target for B-cell malignancies and autoimmune disorders. The ATP-binding pocket of Bruton's Tyrosine Kinase features a conserved cysteine residue (Cys481) that enables covalent inhibition strategies. First-generation inhibitors like ibrutinib incorporate a pyrazolopyrimidine core that occupies the adenine-binding region, while second-generation compounds (e.g., acalabrutinib) use pyrimidine-based scaffolds to enhance selectivity [1] [5]. The compound (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide integrates key pharmacophores observed in these clinical inhibitors:
Table 1: Key Structural Motifs in Clinical BTK Inhibitors and Target Compound
Inhibitor | Core Scaffold | Linker | Warhead | Selectivity Enhancer |
---|---|---|---|---|
Ibrutinib | Pyrazolopyrimidine | Ethylene | Acrylamide | None |
Acalabrutinib | Pyrimidine | Propargyl | Butynamide | Terminal alkyne |
Target Compound | Furan-morpholine | But-2-yn-1-yl | Acrylamide | Morpholine, furan |
The furan ring acts as a bioisostere for phenyl or pyridine rings in established inhibitors, providing planar geometry for π-stacking in the hydrophobic H3 pocket of Bruton's Tyrosine Kinase. Meanwhile, the morpholine group augments solubility and targets polar residues near the solvent front [3] [8].
Covalent BTK inhibitors rely on electrophilic warheads to form irreversible or reversible bonds with Cys481. Acrylamides dominate clinically due to their balanced reactivity and synthetic tunability. The target compound’s acrylamide group undergoes Michael addition with BTK’s thiol moiety, forming a covalent adduct that inactivates the kinase [6] [10]. Key warhead optimizations include:
Table 2: Covalent Warhead Properties Targeting Cys481
Warhead Type | Reversibility | Reaction Rate (kinact/Ki, M-1s-1) | Selectivity Mechanism |
---|---|---|---|
Acrylamide | Irreversible | 103–104 | Proximity to Cys481 |
Butynamide | Irreversible | 102–103 | Reduced electrophilicity |
α-Cyanoacrylamide | Reversible | 104–105 | Tunable thiophilic addition |
Target Compound | Irreversible | Not reported | Conjugated furan polarization |
Molecular modeling confirms the acrylamide’s orientation aligns with Cys481 in BTK’s closed conformation (PDB: 5P9J), while the alkyne linker length (but-2-yn-1-yl) optimizes distance to the morpholine-solvent interface [5] [10].
The morpholine and furan motifs in this compound synergize to enhance Bruton's Tyrosine Kinase selectivity over homologous kinases (e.g., ITK, EGFR).
Morpholine Contributions:
Furan Contributions:
Retrosynthetic Analysis:
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide ⇐ (E)-3-(furan-2-yl)acrylic acid + H<sub>2</sub>N-(CH<sub>2</sub>)-C≡C-CH<sub>2</sub>-morpholine ⇐ Furan-2-carbaldehyde + Malonic acid (Knoevenagel) ⇐ But-2-yne-1,4-diol + Morpholine (SN2)
Figure 1: Synthetic route highlighting morpholine-furan hybridization
The but-2-yn-1-yl linker between morpholine and acrylamide enforces rigidity, minimizing entropic penalties upon binding. This contrasts flexible ethyl linkers in ibrutinib, which exhibit broader kinase off-target activity [5] [8]. Selectivity is further amplified by furan’s lower electron density versus thiophene, reducing unintended reactions with plasma proteins [6].
This analysis synthesizes structural principles from clinical BTK inhibitors to deconstruct the design logic of a novel morpholine-furan-acrylamide hybrid. Future work should validate covalent binding kinetics and selectivity in biochemical assays.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9